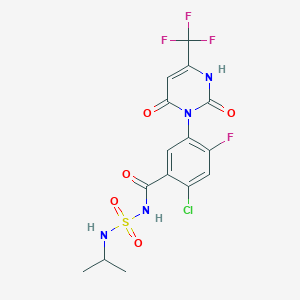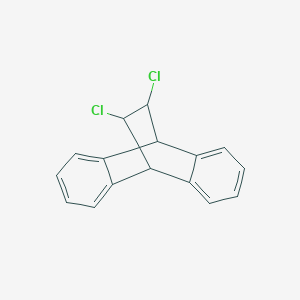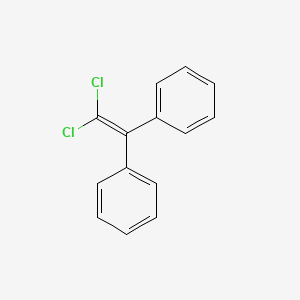
2',4'-Octanoxylidide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’-Octanoxylidide is an organic compound with the molecular formula C16H25NO and a molecular weight of 247.384 g/mol It is a member of the xylidide family, which are derivatives of xylene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Octanoxylidide typically involves the reaction of 2,4-dimethylaniline with octanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain pure 2’,4’-Octanoxylidide .
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Octanoxylidide can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and purity of the final product .
化学反応の分析
Types of Reactions
2’,4’-Octanoxylidide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines .
科学的研究の応用
2’,4’-Octanoxylidide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2’,4’-Octanoxylidide exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with certain proteins and enzymes .
類似化合物との比較
Similar Compounds
- 2’,3’-Octanoxylidide
- 3’,4’-Octanoxylidide
- 2-(4-Chlorophenoxy)-2’,4’-dimethylacetanilide
- 2’,2’‘-Dimethoxy-4’,4’'-biacetanilide
Uniqueness
2’,4’-Octanoxylidide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
121990-03-2 |
|---|---|
分子式 |
C16H25NO |
分子量 |
247.38 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)octanamide |
InChI |
InChI=1S/C16H25NO/c1-4-5-6-7-8-9-16(18)17-15-11-10-13(2)12-14(15)3/h10-12H,4-9H2,1-3H3,(H,17,18) |
InChIキー |
PJPBWSLSVZXBSF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)NC1=C(C=C(C=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
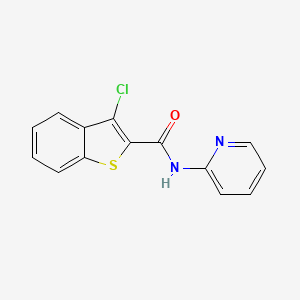
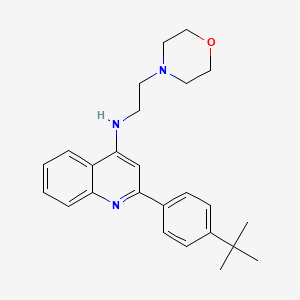
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
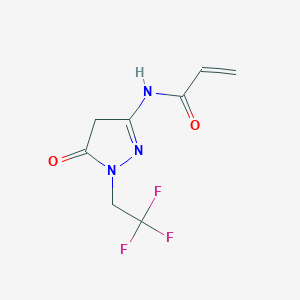

![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
